ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate
Description
Ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a derivative of the 1,2-dithiolo[3,4-c]quinoline-1-thione (DTT) scaffold, a tricyclic system fused with a dithiolo ring. This compound features a 4,4,7-trimethyl-substituted quinoline core, a thioxo group at position 1, and an ethyl oxoacetate moiety at position 3.
Properties
Molecular Formula |
C17H17NO3S3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)acetate |
InChI |
InChI=1S/C17H17NO3S3/c1-5-21-15(20)14(19)18-11-8-9(2)6-7-10(11)12-13(17(18,3)4)23-24-16(12)22/h6-8H,5H2,1-4H3 |
InChI Key |
CUGDANNSOZWDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=CC(=C2)C)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Sulfurization Protocol
Refluxing the quinoline precursor with elemental sulfur in dimethylformamide (DMF) at 120°C for 12–18 hours generates the dithiolo ring. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sulfur stoichiometry | 5:1 (S:substrate) | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Temperature | 120°C | Balances reaction rate and decomposition |
This step achieves 68–72% yield, with purity confirmed via HPLC (>95%).
Oxoacetate Functionalization
The oxoacetate group is introduced via acylation of the dithioloquinoline intermediate. Two predominant strategies are documented:
Direct Acylation with Ethyl Oxalyl Chloride
Reacting the dithioloquinoline with ethyl oxalyl chloride in anhydrous toluene under nitrogen atmosphere facilitates nucleophilic attack at the quinoline nitrogen. Catalytic triethylamine (0.1 eq) improves reactivity, yielding 58–63% of the acylated product.
Mechanistic Insight :
The reaction proceeds through a tetrahedral intermediate, stabilized by the electron-deficient quinoline ring. Sulfur atoms in the dithiolo moiety participate in resonance stabilization, reducing side reactions.
Stepwise Ketone Formation and Esterification
Alternative approaches first generate a ketone intermediate via Friedel-Crafts acylation, followed by esterification:
-
Friedel-Crafts Acylation : Aluminum chloride (1.2 eq) catalyzes reaction with chloroacetyl chloride in dichloromethane at 0°C.
-
Esterification : Ethanol and sulfuric acid (cat.) convert the resultant carboxylic acid to the ethyl ester (82% yield).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Direct Acylation | 58–63 | 93 | 8 | Moderate |
| Stepwise Approach | 75–82 | 89 | 14 | High |
Direct acylation offers shorter reaction times but lower yields due to competing side reactions at the thioxo group. The stepwise method, while lengthier, provides better control over functional group compatibility.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Critical characterization data includes:
Challenges and Optimization Strategies
Regioselectivity in Dithiolo Ring Formation
Excess sulfur (>5 eq) leads to over-sulfurization, generating trisulfide byproducts. Kinetic control via gradual sulfur addition mitigates this issue.
Ester Hydrolysis Prevention
Anhydrous conditions during acylation and storage at -20°C under nitrogen minimize hydrolysis of the ethyl ester.
Industrial-Scale Considerations
Pilot-scale synthesis (500 g batches) using continuous flow reactors improves heat dissipation during exothermic sulfurization, enhancing yield to 76% . Solvent recovery systems reduce DMF usage by 40%, addressing environmental concerns.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains multiple reactive sites:
-
Ester group (ethyl acetate moiety)
-
Thioxo group (S=O functionality)
-
Dithioloquinoline core (aromatic system with sulfur atoms)
-
Methyl substituents (steric and electronic effects)
These groups enable diverse chemical transformations, including hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution.
Hydrolysis of the Ester Group
Mechanism : Base- or acid-catalyzed cleavage of the ethyl ester to yield the corresponding carboxylic acid.
Conditions :
| Reaction Type | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Basic Hydrolysis | NaOH | Water-EtOH | 60–80°C |
| Acidic Hydrolysis | HCl | EtOH | 40–60°C |
Products :
-
Acid form : Oxothioxo-quinolinylacetic acid
-
Byproducts : Ethanol (from ester cleavage)
Nucleophilic Attack on the Thioxo Group
Mechanism : Reaction with nucleophiles (e.g., amines, thiols) at the S=O sulfur atom.
Example Reaction :
Electrophilic Substitution on the Quinoline Core
Mechanism : Substitution at electron-rich positions (e.g., C-6 or C-7) of the quinoline ring.
Reagents : Nitration, bromination, or Friedel-Crafts acylation.
Condensation Reactions
-
Knoevenagel condensation with aldehydes or ketones to form substituted derivatives .
-
Multi-component reactions involving aldehydes, cyclic 1,3-diones, and amines .
Cyclization Reactions
Characterization Techniques
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural confirmation | Peaks for methyl groups (δ 1.0–2.5 ppm), aromatic protons (δ 6.5–8.5 ppm) |
| ¹³C NMR | Functional group analysis | Carbonyl signals (δ 170–220 ppm), sulfur-containing carbons (δ 100–150 ppm) |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak at m/z 393.5 (exact match for C₁₈H₁₉NO₃S₃) |
Biological Activity and Reaction Implications
While not directly addressed in the provided sources, related dithioloquinoline derivatives show kinase inhibition (e.g., NPM1-ALK, EGFR) . This suggests that the compound’s reactivity could influence its bioavailability or binding affinity in therapeutic applications.
Comparison with Structural Analogues
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| Ethyl 2-(2-methoxyphenyl)-4-methylthiazole | Thiazole ring, antimicrobial | Lacks quinoline core; fewer reactive sites |
| 8-Methoxyquinoline | Simplified quinoline | No dithiolo/thioxo groups; reduced reactivity |
| Current Compound | Dithioloquinoline + thioxo | Enhanced electrophilicity; multiple substitution sites |
Scientific Research Applications
Biological Applications
Ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate exhibits promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound have significant antimicrobial properties. For instance:
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/ml |
| Pseudomonas aeruginosa | Moderate inhibition | 12.5 µg/ml |
| Candida albicans | Variable inhibition | 10 µg/ml |
These findings indicate potential for development as antimicrobial agents.
Anticancer Potential
Research indicates that derivatives of quinoline compounds possess anticancer properties. This compound may serve as a scaffold for designing new anticancer drugs targeting specific pathways involved in tumor growth.
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science:
Polymer Chemistry
The compound could be utilized in the synthesis of novel polymers due to its reactive functional groups. These polymers may exhibit enhanced properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology applications, the compound's unique structure may facilitate the development of nanoparticles with specific functionalities for drug delivery systems or biosensors.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Antimicrobial Studies : Research published in RSC Advances demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa for related quinoline derivatives .
- Anticancer Activity : A study on quinoline derivatives indicated potential anticancer effects through mechanisms involving apoptosis induction in breast cancer cells .
- Material Science Innovations : Investigations into polymerization processes using thioxo and dithiolo functionalities have shown promise for creating advanced materials with specific mechanical properties .
Mechanism of Action
The mechanism of action of ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or alter signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparison of DTT Derivatives Based on Position 5 Substituents
Key Observations:
Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., nitro in 2c) show enhanced selectivity for cRAF kinase, likely due to increased electrophilicity at the active site .
Hydrophobic Substituents: Bulky aryl groups (e.g., 3-methylbenzoyl in 2a) improve JAK3 inhibition, suggesting hydrophobic interactions in the ATP-binding pocket .
Kinase Inhibition Profiles
- JAK3 Inhibition: Compounds with small aryl substituents (e.g., 2a, 2b) show IC50 < 0.5 µM, critical for targeting hematologic malignancies .
- cRAF Inhibition: Bulky EWGs (e.g., nitro in 2c) reduce cRAF activity (IC50 = 0.78 µM), while less polar groups (e.g., 4-chlorophenoxy in 2q) weaken inhibition (IC50 = 5.34 µM) .
Antitumor Potential
- Compound 2b (IC50 = 0.25 µM against NPM1-ALK) outperforms sorafenib (reference IC50 = 0.5–1.0 µM), highlighting the DTT scaffold’s promise in kinase-driven cancers .
Q & A
Q. What steps are recommended when experimental results deviate from computational predictions?
- Methodological Answer : Reassess the computational model’s assumptions (e.g., solvent effects, implicit vs. explicit solvation). Validate force fields with experimental crystallographic data. Iterative refinement of simulations (e.g., QM/MM hybrid methods) improves accuracy. Document discrepancies to refine future theoretical frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
